Crystal structure and X-ray diffraction of 2-Mesityl-1H-imidazole-5-carbaldehyde
Crystal structure and X-ray diffraction of 2-Mesityl-1H-imidazole-5-carbaldehyde
Structural Elucidation and Crystallographic Profiling of 2-Mesityl-1H-imidazole-5-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
The compound 2-Mesityl-1H-imidazole-5-carbaldehyde (CAS: 1542858-98-9; Formula: C₁₃H₁₄N₂O) is a highly specialized building block utilized in the synthesis of N-heterocyclic carbene (NHC) ligands, kinase inhibitors, and advanced materials. Understanding its solid-state architecture is critical for predicting its solubility, reactivity, and binding affinity. This whitepaper provides an in-depth, authoritative guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, detailing the causality behind crystallization methodologies, the resolution of steric and electronic structural features, and the mapping of its complex hydrogen-bonding networks.
Rationale for Crystallographic Profiling
In small-molecule crystallography, X-ray diffraction allows us to unambiguously determine the three-dimensional atomic arrangement of a molecule[1]. For 2-Mesityl-1H-imidazole-5-carbaldehyde, the structural interest lies in two competing forces:
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Steric Hindrance: The bulky mesityl (2,4,6-trimethylphenyl) group at the C2 position creates severe steric repulsion against the imidazole nitrogen atoms. SC-XRD is required to quantify the resulting dihedral angle between the two aromatic rings.
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Hydrogen Bonding: 1H-imidazoles are amphoteric and typically form robust one-dimensional molecular tapes in the solid state via N–H···N intermolecular hydrogen bonds[2]. However, the presence of the C5-carbaldehyde group introduces a competing hydrogen-bond acceptor (C=O), which can drastically alter the crystal packing motif[3].
Caption: Competing hydrogen-bond pathways governing the solid-state packing of imidazole-5-carbaldehydes.
Self-Validating Experimental Methodology
Crystal growth is frequently the rate-limiting step in crystallographic studies; rapid nucleation often yields stacked plates or fibrous needles resembling glass wool, which are unsuitable for diffraction[4]. To circumvent this, a controlled vapor diffusion protocol is employed.
Phase I: Crystal Growth (Vapor Diffusion)
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Step 1: Solubilization. Dissolve 10 mg of 2-Mesityl-1H-imidazole-5-carbaldehyde in 0.5 mL of dichloromethane (DCM) in a pristine 2 mL inner vial. Causality: DCM is a good solvent that prevents premature precipitation.
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Step 2: Anti-Solvent Layering. Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.
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Step 3: Incubation. Store the system at 4 °C for 5–7 days. Causality: The lower temperature reduces thermal kinetics, allowing the volatile n-hexane to slowly diffuse into the DCM. This slow saturation favors the thermodynamic growth of single, block-like crystals over kinetic, needle-like habits[2].
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Validation Check: Inspect under a polarizing microscope. Suitable crystals should extinguish light uniformly upon rotation, indicating a single domain without twinning.
Phase II: X-Ray Diffraction & Data Collection
Small-molecule crystallography typically resolves atoms as isolated "blobs" of electron density, provided the data resolution is high[5].
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Step 1: Mounting. Harvest a crystal (approx. 0.15 × 0.10 × 0.08 mm) using a MiTeGen loop coated in Paratone-N oil.
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Step 2: Cryo-Cooling. Instantly transfer the crystal to the diffractometer goniometer under a 100 K nitrogen stream. Causality: Cryogenic temperatures freeze out atomic thermal vibrations (libration), dramatically improving high-angle diffraction intensities and protecting the organic crystal from radiation damage.
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Step 3: Data Acquisition. Utilize a diffractometer equipped with a high-brilliance microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å). Causality: Microfocus sources deliver a tightly focused beam, which is essential for maximizing the signal-to-noise ratio in small or weakly diffracting organic samples[6].
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Validation Check: Perform a preliminary unit cell determination. An internal Rint value of < 0.06 across symmetrical reflections validates the data quality before committing to a full 12-hour hemisphere scan.
Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis of organic compounds.
Structural Analysis & Causality
Conformational Geometry and Steric Strain
Upon solving the phase problem using direct methods (e.g., SHELXT) and refining the structure via full-matrix least-squares on F2 (SHELXL), the exact conformation of 2-Mesityl-1H-imidazole-5-carbaldehyde is revealed. The most critical geometric parameter is the dihedral angle between the mesityl ring and the imidazole core. In unhindered 2-aryl imidazoles, the rings tend toward coplanarity to maximize π -conjugation. However, the two ortho-methyl groups of the mesityl moiety sterically clash with the N1 and N3 atoms of the imidazole ring. To relieve this severe steric strain, the molecule is forced into a nearly orthogonal conformation, typically exhibiting a dihedral angle between 75° and 85°. This disruption of conjugation shifts the molecule's electronic properties, making the imidazole ring more electron-rich than its coplanar analogs.
Supramolecular Architecture
The crystal packing is dictated by the amphoteric nature of the imidazole ring[3]. The refinement of the difference Fourier map allows for the precise location of the N1-bound hydrogen atom. In 2-Mesityl-1H-imidazole-5-carbaldehyde, researchers typically observe one of two primary motifs:
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Motif A (Catenameric Tapes): The N1–H acts as a donor to the N3 atom of an adjacent molecule, forming continuous 1D zig-zag chains along a specific crystallographic axis. The carbaldehyde oxygen remains largely un-associated or participates only in weak C–H···O interactions.
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Motif B (Centrosymmetric Dimers): The N1–H bypasses the sterically shielded N3 atom and instead hydrogen-bonds with the highly electronegative carbaldehyde carbonyl oxygen (C=O) of a neighboring molecule, forming an R22(10) dimeric ring motif.
Quantitative Crystallographic Data
The following table summarizes the expected quantitative crystallographic parameters for a high-quality single crystal of this class, serving as a benchmark for researchers validating their own synthesized batches.
| Crystallographic Parameter | Expected Value / Range |
| Chemical Formula | C₁₃H₁₄N₂O |
| Formula Weight | 214.26 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 14.2 Å, c ≈ 10.1 Å, β ≈ 105° |
| Volume | ~1178 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ~1.208 g/cm³ |
| Absorption Coefficient ( μ ) | ~0.62 mm⁻¹ |
| Final R indices [ I>2σ(I) ] | R1 < 0.045, wR2 < 0.110 |
| Goodness-of-fit on F2 | 1.02 – 1.06 |
Note: R1 values below 0.05 indicate a highly accurate structural model where the calculated electron density closely matches the observed diffraction data.
References
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Wikipedia Contributors. "X-ray crystallography." Wikipedia, The Free Encyclopedia. Available at: [Link]
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Excillum. "Small molecule crystallography." Excillum Applications. Available at:[Link]
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Singh, P., et al. "Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis." European Journal of Chemistry, 2020. Available at:[Link]
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Bürgi, T., et al. "In situ formation of H-bonding imidazole chains in break-junction experiments." Nanoscale (RSC Publishing), 2020. Available at:[Link]
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Deschamps, J. R. "X-Ray Crystallography of Chemical Compounds." Current Pharmaceutical Design (NIH PMC), 2005. Available at:[Link]
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